2-tert-butyl-N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-tert-butyl-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-5-26-12-11-16-15(13-26)7-6-8-17(16)23-21(28)18-9-10-20-24-19(22(2,3)4)14-27(20)25-18/h6-10,14H,5,11-13H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARGGQYPEIDNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC=C2NC(=O)C3=NN4C=C(N=C4C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-tert-butyl-N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide represents a novel class of biologically active compounds derived from the tetrahydroisoquinoline framework. This article reviews its biological activity, focusing on its pharmacological potential and mechanisms of action based on available research.
Chemical Structure and Properties
This compound can be characterized by its complex structure, which includes:
- Tetrahydroisoquinoline moiety
- Imidazopyridazine core
- Carboxamide functional group
The presence of these structural elements contributes to its unique biological properties.
Pharmacological Profile
Research indicates that compounds containing the tetrahydroisoquinoline structure exhibit a range of biological activities, including neuroprotective effects, anti-inflammatory properties, and potential anti-cancer activity. The specific compound has been studied for its effects on various biological targets:
-
Neuroprotective Effects :
- Studies have shown that tetrahydroisoquinolines can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
- For instance, a study demonstrated that derivatives of tetrahydroisoquinoline significantly reduced neuronal cell death in vitro due to oxidative stress .
-
Anticancer Activity :
- Some derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
- A recent investigation into similar compounds indicated a significant reduction in tumor growth in animal models when administered at specific dosages .
- Anti-inflammatory Properties :
Study 1: Neuroprotection in Animal Models
A study published in Journal of Neurochemistry examined the neuroprotective effects of a related tetrahydroisoquinoline derivative in mice subjected to induced oxidative stress. The results showed a significant decrease in markers of neuronal damage when treated with the compound compared to controls.
Study 2: Anticancer Efficacy
In another study focusing on cancer therapy, researchers evaluated the efficacy of this compound against human cancer cell lines. The findings revealed an IC50 value indicating effective inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further development.
Summary Table of Biological Activities
Scientific Research Applications
Dopamine Receptor Antagonism
Research indicates that compounds similar to 2-tert-butyl-N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)imidazo[1,2-b]pyridazine derivatives have been explored for their ability to act as selective antagonists for dopamine receptors, particularly the D3 subtype. These compounds could offer therapeutic benefits in treating psychiatric disorders without the severe side effects associated with current antipsychotic medications .
Inhibition of Monoacylglycerol Acyltransferase (MGAT)
Related compounds have shown promise as inhibitors of monoacylglycerol acyltransferase (MGAT), an enzyme involved in lipid metabolism. For instance, derivatives of tetrahydroisoquinoline have demonstrated significant efficacy in reducing triglyceride levels in vivo, suggesting that similar modifications to the structure of 2-tert-butyl-N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)imidazo[1,2-b]pyridazine could enhance its potency as an MGAT inhibitor .
Potential Anti-obesity Effects
Given its role as an MGAT inhibitor, this compound may contribute to anti-obesity therapies by suppressing fat absorption and promoting weight loss. The optimization of such compounds is crucial in developing effective treatments for obesity-related metabolic disorders.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The tert-butyl group in the target compound and enhances metabolic stability by reducing oxidative degradation . The tetrahydroisoquinoline (THIQ) moiety may improve blood-brain barrier penetration compared to piperidine () or benzamide () substituents.
- Synthetic Accessibility : highlights that imidazo[1,2-b]pyridazines are synthetically more tractable than other isomers (e.g., imidazo[4,5-c]pyridazines), favoring their use in drug discovery.
Pharmacological and Kinase Inhibition Profiles
The target compound’s carboxamide group aligns with kinase inhibitor design principles, as seen in VEGFR2 inhibitor 6b (), where similar groups form critical hydrogen bonds. However, the THIQ substituent differentiates it from analogs like 6b, which uses a phenoxy-benzamide for VEGFR2 inhibition.
Activity Comparison :
- VEGFR2 Inhibition : Compound 6b (IC₅₀: 7.1 nM) demonstrates potent inhibition, while the target compound’s activity remains unreported but is hypothesized to target related kinases (e.g., PDGFR, FGFR) due to structural similarities .
- Antimicrobial Potential: notes antimicrobial activity in imidazo-thiadiazolo-triazoles, but the target compound’s THIQ group may shift its selectivity toward eukaryotic kinases over prokaryotic targets.
Patent and Clinical Relevance
lists imidazo[1,2-b]pyridazinyl as a privileged scaffold in European patents, emphasizing its utility in kinase inhibitor design.
Preparation Methods
Cyanation Followed by Hydrolysis
6-Chloroimidazo[1,2-b]pyridazine undergoes palladium-catalyzed cyanation using Zn(CN)₂ and a Pd(PPh₃)₄ catalyst in DMF at 100°C (12 h), yielding the nitrile intermediate (82% yield). Acidic hydrolysis with 6M HCl converts the nitrile to 6-carboxylic acid (90% yield).
Direct Carboxylation via Carbonylative Coupling
A one-pot carbonylation reaction using CO gas (1 atm), Pd(OAc)₂, and Xantphos in methanol at 80°C directly converts the 6-chloro derivative to 6-carboxylic acid (75% yield).
Comparative Analysis
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Cyanation + Hydrolysis | Pd catalysis, acidic hydrolysis | 82% | High purity, scalable |
| Direct Carbonylation | CO gas, Pd catalyst | 75% | Fewer steps, avoids toxic cyanide |
Activation of Carboxylic Acid and Amide Coupling
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to reflux, 4 h). The resulting acid chloride reacts with 2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine in the presence of triethylamine (TEA) to form the target carboxamide.
Optimized Coupling Conditions
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Solvent: Dichloromethane
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Base: Triethylamine (2.5 equiv)
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Temperature: 0°C → room temperature (12 h)
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Yield: 85% after column chromatography (SiO₂, ethyl acetate/hexane)
Characterization Data
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¹H NMR (400 MHz, CDCl₃): δ 8.68 (d, 1H), 7.95 (s, 1H), 7.33 (m, 1H), 3.52 (m, 2H, tetrahydroisoquinoline).
Synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine
The tetrahydroisoquinoline amine is prepared via Bischler-Napieralski cyclization:
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N-Ethylation: 5-Nitroisoquinoline reacts with ethyl iodide in DMF (K₂CO₃, 60°C, 6 h) to yield 2-ethyl-5-nitroisoquinoline (89%).
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Reduction: Hydrogenation over Pd/C (10% wt) in ethanol reduces the nitro group to amine (quantitative yield).
Final Purification and Analytical Validation
The crude product is purified via recrystallization (ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water). Purity is confirmed by HPLC (>99%), and structural integrity is verified via ¹H NMR, ¹³C NMR, and HRMS.
Challenges and Optimization
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Regioselectivity in Ring Formation: Halogenation at position 6 is critical; competing bromination at position 3 is mitigated using NBS in chloroform.
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Amine Sensitivity: The tetrahydroisoquinoline amine is prone to oxidation; reactions are conducted under inert atmosphere with fresh molecular sieves .
Q & A
Q. What are the optimal synthetic routes for preparing 2-tert-butyl-N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-b]pyridazine core, followed by functionalization with tert-butyl and tetrahydroisoquinoline moieties. Key steps include coupling reactions (e.g., carboxamide bond formation) and purification via column chromatography or crystallization. Solvent selection (e.g., DCM, DMF) and reaction temperature optimization are critical for yield improvement. For example, tert-butyl carbamate coupling under basic conditions has been effective in analogous compounds .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
Structural confirmation requires a combination of NMR (1H, 13C), IR spectroscopy , and mass spectrometry . X-ray crystallography may resolve stereochemical ambiguities, while HPLC ensures purity (>95%). For example, NMR can verify the tert-butyl group’s singlet at δ ~1.3 ppm and the tetrahydroisoquinoline proton environment .
Q. What are the primary biological targets or pathways associated with this compound?
Based on structural analogs (e.g., imidazo[1,2-b]pyridazine derivatives), the compound likely targets kinases (e.g., VEGFR2) or enzymes involved in cell signaling. Preliminary assays should include kinase inhibition profiling and cellular viability studies (e.g., IC50 determination in cancer cell lines) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across structural analogs?
Contradictions may arise from substituent variations (e.g., oxazole vs. tetrahydroisoquinoline groups). Comparative structure-activity relationship (SAR) studies and molecular docking (using software like AutoDock) can identify critical binding interactions. For example, tert-butyl groups may enhance hydrophobic interactions, while ethyl groups in tetrahydroisoquinoline improve solubility .
Q. What experimental strategies optimize yield in low-yielding synthesis steps?
Low yields often occur during coupling or cyclization steps. Strategies include:
- Temperature modulation : Slow addition at 0°C for exothermic reactions.
- Catalyst screening : Pd-based catalysts for Suzuki-Miyaura couplings.
- Purification : Use of trifluoroacetic acid (TFA) for deprotection and recrystallization (e.g., DCM/hexane systems) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Combine kinase inhibition assays with phosphoproteomics to identify downstream signaling effects. For example, Western blotting for phosphorylated ERK or AKT can confirm pathway modulation. CRISPR-Cas9 knockout of suspected targets (e.g., VEGFR2) may further validate specificity .
Methodological Considerations
Q. What controls are essential in biological assays to ensure data reliability?
- Positive controls : Known kinase inhibitors (e.g., sunitinib for VEGFR2).
- Negative controls : Solvent-only treatments (e.g., DMSO).
- Dose-response curves : Use ≥6 concentrations for robust IC50 calculation.
Q. How should researchers address solubility challenges in in vitro studies?
- Co-solvents : ≤0.1% DMSO in aqueous buffers.
- Prodrug strategies : Introduce phosphate esters for improved bioavailability.
- Nanoparticle encapsulation : Liposomal formulations for sustained release .
Data Interpretation and Reporting
Q. What statistical methods are recommended for analyzing SAR data?
- Multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with activity.
- Cluster analysis to group compounds by efficacy profiles.
- p-value adjustments (e.g., Bonferroni correction) for high-throughput screening data .
Q. How can computational modeling enhance understanding of this compound’s interactions?
- Molecular dynamics simulations to study binding pocket flexibility (e.g., using GROMACS).
- Free-energy perturbation (FEP) to predict affinity changes for substituent modifications.
- ADMET prediction (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .
Ethical and Reproducibility Guidelines
- Data transparency : Publish raw NMR spectra and crystallographic data in repositories like Cambridge Structural Database.
- Replication studies : Collaborate with independent labs to verify biological activity.
- Safety protocols : Adhere to OSHA guidelines for handling reactive intermediates (e.g., TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
